molecular formula C17H17BrF3NO3 B611603 USP25 和 28 抑制剂 AZ-2

USP25 和 28 抑制剂 AZ-2

货号: B611603
分子量: 420.2 g/mol
InChI 键: FUYSDKCEPZFKSP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

USP25 and 28 inhibitor AZ-2 is a selective inhibitor of USP28 (IC 50 = 0.6 μM, K d = 0.2 - 3.7 μM) and USP25 (IC 50 = 0.7 μM) . It has been identified as a potent inhibitor with broad-spectrum anti-cancer activity .


Synthesis Analysis

The synthesis of USP25/28 inhibitors involved screening a synthetic compound library, which led to the discovery of three lead compounds, CT1001-1003 . These compounds were optimized, resulting in CT1018, a stronger inhibitor . Further optimization led to the development of CT1073 and CT1113, which are potent against both USP28 and the closely-related USP25 .


Molecular Structure Analysis

The molecular structure of the inhibitors is influenced by the methylation of the 3-amino group. Semi-methylation of the 3-amino group is critical for the inhibitory activity . CT1113 contains a chiral center, and one enantiomer is much more potent than another .

科学研究应用

阿尔茨海默病治疗

已发现 USP25 抑制可以改善阿尔茨海默病的病理 {svg_1} {svg_2}. 这是通过调节 APP(淀粉样蛋白前体蛋白)的加工和 Aβ(淀粉样蛋白-β)的产生来实现的 {svg_3} {svg_4}. USP25 抑制剂 AZ-2 已在实验中被用于减少 5×FAD 小鼠大脑中的淀粉样蛋白沉积 {svg_5} {svg_6}. 这表明 USP25 是阿尔茨海默病药物开发的潜在药理靶点 {svg_7} {svg_8}.

唐氏综合征研究

研究表明,唐氏综合征(DS)或 21 三体综合征是早期发作型阿尔茨海默病的关键风险因素之一 {svg_9} {svg_10}. 位于 21 号染色体上的去泛素化酶 USP25 已被确定在阿尔茨海默病的发病机制中起着关键作用 {svg_11} {svg_12}. 因此,用 AZ-2 抑制 USP25 可能是唐氏综合征研究中的一种很有前景的方法 {svg_13} {svg_14}.

APP 加工

已发现 USP25 通过减少 APP 和 BACE1 的泛素化和溶酶体降解来促进 APP 的 β 裂解和 Aβ 的产生 {svg_15} {svg_16}. 因此,使用 USP25 抑制剂 AZ-2 可以为 APP 加工提供宝贵的见解 {svg_17} {svg_18}.

BACE1 调节

BACE1(β 位点 APP 裂解酶 1)是阿尔茨海默病发展过程中的关键酶 {svg_19} {svg_20}. 已发现 USP25 调节 BACE1 的泛素化和溶酶体降解 {svg_21} {svg_22}. 因此,使用 USP25 抑制剂 AZ-2 可能有助于研究 BACE1 的调节 {svg_23} {svg_24}.

淀粉样蛋白沉积

已发现 USP25 在淀粉样蛋白沉积中发挥作用 {svg_25} {svg_26}. 已证明使用 USP25 抑制剂 AZ-2 可以减少 5×FAD 小鼠大脑中的淀粉样蛋白沉积 {svg_27} {svg_28}. 这表明 USP25 抑制剂可以用于研究和潜在治疗以淀粉样蛋白沉积为特征的疾病 {svg_29} {svg_30}.

药物开发

鉴于 USP25 在阿尔茨海默病的发病机制中的作用及其对 APP 加工和 BACE1 调节的影响,USP25 抑制剂(如 AZ-2)可能在开发治疗阿尔茨海默病的新药中发挥重要作用 {svg_31} {svg_32}.

作用机制

Target of Action

The primary targets of the USP25 and 28 inhibitor AZ-2 are the ubiquitin-specific proteases 25 (USP25) and 28 (USP28) . These enzymes play diverse roles in regulating protein stability and cellular homeostasis . They catalyze the hydrolysis and removal of ubiquitin chains from target proteins, which is crucial in various disease processes, including cancer, immune responses to viral infections, and neurodegeneration .

Mode of Action

AZ-2 is a selective, noncompetitive, dual inhibitor of USP25 and USP28 . It exhibits selectivity for USP25 and USP28 over other deubiquitinating enzyme (DUB) family members . The compound interacts with its targets and dose-dependently reduces c-Myc levels in colon carcinoma cells in vitro .

Biochemical Pathways

The action of AZ-2 affects several biochemical pathways. For instance, upon stimulation of TLR4 by LPS, USP25 specifically reverses the Lys48-linked ubiquitination of TRAF3 mediated by the E3 ubiquitin ligase inhibitor of apoptosis 2 (cIAP2) . This deubiquitination enhances the activation of the transcription factor interferon regulatory factor 3 (IRF3) but attenuates TLR4-induced activation of nuclear .

Pharmacokinetics

It is known that az-2 is orally active , suggesting that it can be absorbed through the digestive tract

Result of Action

The action of AZ-2 leads to several molecular and cellular effects. It dose-dependently reduces c-Myc levels in colon carcinoma cells in vitro and induces cell death . In a mouse Alzheimer’s disease model, AZ-2 reduces amyloid burden, attenuates microglial activation, and improves synaptic and cognitive function .

Action Environment

The environment can influence the action, efficacy, and stability of AZ-2. For instance, in a mouse model, AZ-2 was shown to attenuate colitis and tumorigenesis . .

未来方向

The ubiquitin proteasome system, with the ubiquitin-specific proteases (USPs) representing one of the more attractive target classes within the area, is widely postulated to be a new and important field of drug discovery for the future . The finding that USP28 is required for c-Myc stability suggests that USP28 inhibition may represent a novel approach to targeting this so far undruggable oncogene . Thus, it is hoped that these probes and data presented herein will further advance our understanding of the biology and tractability of DUBs as potential future therapeutic targets .

生化分析

Biochemical Properties

“USP25 and 28 inhibitor AZ-2” interacts with the enzymes USP25 and USP28, inhibiting their activity . The IC50 values for USP25 and USP28 are 0.7 μM and 0.6 μM, respectively . The nature of these interactions is noncompetitive, meaning that “USP25 and 28 inhibitor AZ-2” binds to a site other than the active site of the enzymes, altering their conformation and reducing their activity .

Cellular Effects

“USP25 and 28 inhibitor AZ-2” has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by reducing the levels of certain proteins, such as c-Myc, in colon carcinoma cells . This can lead to cell death, with EC50 values reported to be between 18 and 20 μM .

Molecular Mechanism

The molecular mechanism of action of “USP25 and 28 inhibitor AZ-2” involves binding interactions with the enzymes USP25 and USP28 . This binding alters the conformation of the enzymes, inhibiting their activity and leading to changes in gene expression . Specifically, “USP25 and 28 inhibitor AZ-2” has been shown to induce degradation of the c-Myc protein, a transcription factor involved in cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “USP25 and 28 inhibitor AZ-2” have been observed to change over time . For example, it has been shown to reduce c-Myc levels in a concentration-dependent manner, with the reduction occurring within 1-2 hours of treatment .

Dosage Effects in Animal Models

The effects of “USP25 and 28 inhibitor AZ-2” have been studied in animal models, with the compound shown to attenuate colitis and tumorigenesis . The specific effects observed can vary with different dosages, although detailed dosage-dependent effects in animal models are not currently available in the literature.

Metabolic Pathways

“USP25 and 28 inhibitor AZ-2” is involved in the ubiquitin-proteasome pathway . It interacts with the enzymes USP25 and USP28, which are part of the deubiquitinating enzyme family involved in the removal of ubiquitin from proteins .

属性

IUPAC Name

2-[[5-bromo-2-[[3-(trifluoromethoxy)phenyl]methoxy]phenyl]methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrF3NO3/c18-14-4-5-16(13(9-14)10-22-6-7-23)24-11-12-2-1-3-15(8-12)25-17(19,20)21/h1-5,8-9,22-23H,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYSDKCEPZFKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)COC2=C(C=C(C=C2)Br)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
USP25 and 28 inhibitor AZ-2
Reactant of Route 2
Reactant of Route 2
USP25 and 28 inhibitor AZ-2
Reactant of Route 3
Reactant of Route 3
USP25 and 28 inhibitor AZ-2
Reactant of Route 4
USP25 and 28 inhibitor AZ-2
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
USP25 and 28 inhibitor AZ-2
Reactant of Route 6
Reactant of Route 6
USP25 and 28 inhibitor AZ-2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。